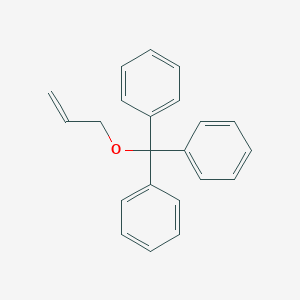

Allyl trityl ether

Description

Structure

3D Structure

Properties

CAS No. |

1235-22-9 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

[diphenyl(prop-2-enoxy)methyl]benzene |

InChI |

InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |

InChI Key |

NZKDVTNZIBZGDH-UHFFFAOYSA-N |

SMILES |

C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Allyl Trityl Ether Transformations

Cleavage Mechanisms of Allyl and Trityl Ether Linkages

The differential reactivity of allyl and trityl ethers stems from the unique electronic and steric properties of the allyl and trityl groups. Allyl ethers are relatively stable to a range of conditions but can be selectively cleaved using transition metal catalysts, most notably palladium complexes. In contrast, the trityl group is highly sensitive to acidic conditions due to the exceptional stability of the resulting trityl cation.

Palladium-Catalyzed Deprotection Pathways of Allyl Ethers

One of the most common mechanisms for the palladium-catalyzed deprotection of allyl ethers involves an initial isomerization of the allyl ether to the corresponding vinyl ether. This transformation is facilitated by a palladium(0) catalyst, which coordinates to the double bond of the allyl group. This is followed by a series of migratory insertion and β-hydride elimination steps, effectively "walking" the double bond along the carbon chain to the thermodynamically more stable internal position, forming an enol ether.

Once the enol ether is formed, it is highly susceptible to hydrolysis under mild acidic conditions. The mechanism of hydrolysis involves protonation of the enol ether at the carbon atom, which is facilitated by the delocalization of the oxygen lone pair, leading to the formation of a reactive oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which readily decomposes to yield the deprotected alcohol and an aldehyde.

Isomerization: Allyl ether → Vinyl ether (catalyzed by a Pd(0) complex)

Hydrolysis: Vinyl ether + H₂O/H⁺ → Alcohol + Aldehyde

This pathway is particularly effective and allows for the removal of the allyl group under conditions that are orthogonal to many other protecting groups.

An alternative mechanistic pathway for the palladium-catalyzed deprotection of allyl ethers involves a single electron transfer (SET) process. This mechanism is often proposed when using heterogeneous catalysts such as palladium on charcoal (Pd/C) under mild and basic conditions. In this pathway, the palladium catalyst is believed to facilitate the transfer of a single electron to the allyl ether, leading to the formation of a radical anion. This intermediate then undergoes fragmentation to release the alkoxide and an allyl radical.

The SET mechanism is distinct from the π-allyl-palladium complex formation that is central to the isomerization pathway. The choice of catalyst and reaction conditions can favor one pathway over the other. For instance, the use of 10% Pd/C has been shown to promote the cleavage of allyl aryl ethers through a SET process organic-chemistry.orgresearchgate.net.

The selectivity and efficiency of palladium-catalyzed allyl ether deprotection are profoundly influenced by the nature of the ligands coordinated to the palladium center and the specific reaction conditions employed. The electronic and steric properties of the ligands can modulate the reactivity of the catalyst, allowing for the selective cleavage of one type of allyl ether in the presence of another.

For example, a mild deprotection strategy using a palladium catalyst under basic conditions has been developed that allows for the selective deprotection of aryl allyl ethers in the presence of alkyl allyl ethers. This selectivity is attributed to the differential reactivity of the palladium catalyst towards the electron-rich aryl allyl ethers compared to the less reactive alkyl allyl ethers. A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium carbonate (K₂CO₃) in methanol (B129727) organic-chemistry.org.

The choice of solvent and temperature also plays a crucial role. Protic polar solvents like methanol can facilitate the reaction, and controlling the reaction temperature can allow for the successive cleavage of different types of allylic ethers, such as allyl, methallyl, and prenyl ethers organic-chemistry.org.

The following table summarizes the influence of various catalysts and conditions on the deprotection of allyl ethers:

| Catalyst System | Substrate Type | Conditions | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | Methanol, rt | 82-97 | organic-chemistry.org |

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Allyl ethers | Dichloromethane, rt | High | organic-chemistry.org |

| 10% Pd/C | Aryl allyl ethers | Basic conditions | High | organic-chemistry.orgresearchgate.net |

| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | - | High | organic-chemistry.org |

Acid-Catalyzed Deprotection Mechanisms of Trityl Ethers

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group for alcohols. Its removal is typically achieved under acidic conditions, and the mechanism is fundamentally different from the transition-metal-catalyzed cleavage of allyl ethers. The key to the lability of the trityl group is the exceptional stability of the triphenylmethyl cation that is formed upon cleavage.

The deprotection of a trityl ether is initiated by the protonation of the ether oxygen by a Brønsted acid (e.g., acetic acid, formic acid, trifluoroacetic acid) or by coordination of the ether oxygen to a Lewis acid (e.g., BF₃·OEt₂, ZnBr₂, MgBr₂). This initial step weakens the carbon-oxygen bond.

Following protonation or Lewis acid coordination, the C-O bond cleaves heterolytically to release the free alcohol and the highly stable trityl cation. The stability of the trityl cation is due to the extensive delocalization of the positive charge over the three phenyl rings.

The general mechanism can be depicted as follows:

Protonation/Lewis Acid Coordination: The acid activates the ether oxygen.

Heterolytic Cleavage: The C-O bond breaks to form the alcohol and the trityl cation.

A crucial aspect of this deprotection strategy is the management of the liberated trityl cation. Being a reactive electrophile, the trityl cation can potentially react with other nucleophilic sites in the molecule or with the solvent. To prevent unwanted side reactions, a nucleophilic scavenger is often added to the reaction mixture to trap the trityl cation. Common scavengers include silanes (e.g., triethylsilane) and alkenes (e.g., 2-methyl-2-butene).

The choice of acid and reaction conditions can be tailored to achieve selective deprotection of trityl ethers in the presence of other acid-sensitive groups. For instance, milder acids like acetic acid or formic acid can be used to cleave trityl ethers without affecting silyl (B83357) ethers such as TBS ethers.

The following table provides examples of different acidic conditions used for the deprotection of trityl ethers:

| Acid | Scavenger | Solvent | Conditions | Yield (%) | Reference |

| Formic acid (97+%) | None | Dioxane, EtOH, Et₂O | rt, 3 min | High | |

| Trifluoroacetic acid (TFA) | Triethylsilane | Dichloromethane | rt | High | |

| Boron trifluoride etherate (BF₃·OEt₂) | None | CHCl₃/MeOH | rt, 45 min | 93 | |

| Hydrochloric acid (HCl) | None | Toluene (with phase-transfer catalyst) | Ambient temp. | High | phasetransfercatalysis.com |

| Mercury(II) chloride / Sodium borohydride | None | Acetonitrile (B52724) | rt | High | nih.govacs.orgresearchgate.net |

Lewis Acid-Mediated Cleavage Pathways

The cleavage of the trityl group from an alcohol is frequently accomplished using Lewis acids. This method is often preferred due to its mildness and high selectivity for the acid-labile trityl group, especially in the presence of other protecting groups such as the allyl ether.

The mechanism of Lewis acid-mediated detritylation commences with the coordination of the Lewis acid to the ether oxygen. This coordination polarizes the carbon-oxygen bond, weakening it and facilitating its cleavage. The departure of the trityl group is driven by the formation of the highly stable trityl cation, a resonance-stabilized carbocation. The resulting alcohol can then be isolated after a standard aqueous workup.

Several Lewis acids have been demonstrated to be effective for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. For instance, indium(III) bromide (InBr₃) has been shown to be a highly efficient catalyst for the chemoselective cleavage of trityl ethers. libretexts.org The reaction proceeds in high yields in aqueous acetonitrile, and notably, is compatible with a wide array of other functional groups, including allyl ethers, acetates, benzoates, and silyl ethers. libretexts.org Similarly, antimony(III) chloride (SbCl₃) has been employed for the mild and selective hydrolysis of trityl ethers, leaving other common hydroxyl protecting groups such as TBDPS, Bz, Bn, Ac, and Ts intact. chemrxiv.org The high selectivity is attributed to the exceptional stability of the trityl cation intermediate.

| Lewis Acid | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| InBr₃ (5 mol%) | Trityl ether of primary alcohol | CH₃CN:H₂O (1:1), reflux | High | libretexts.org |

| SbCl₃ | 5'-O-Trityluridine | Not specified | Smooth detritylation | chemrxiv.org |

| FeCl₃ · 6H₂O | Trityl ethers of saccharides | CH₂Cl₂, room temp. | Quantitative | libretexts.org |

| ZnBr₂ | 5'-trityldeoxynucleosides | Not specified | Specific cleavage | libretexts.org |

Brønsted Acid-Induced Ether Scission

Brønsted acids are also widely utilized for the cleavage of trityl ethers. The mechanism is similar to that of Lewis acid-mediated cleavage, involving the formation of the resonance-stabilized trityl cation. The reaction is initiated by the protonation of the ether oxygen by the Brønsted acid. wikipedia.org This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequent cleavage of the carbon-oxygen bond yields the deprotected alcohol and the trityl cation. wikipedia.orgwikipedia.orglibretexts.org The trityl cation is then typically quenched by a nucleophile present in the reaction mixture or during workup.

The rate of detritylation is dependent on the acidity of the medium; a lower pH leads to a faster reaction. libretexts.org Temperature also plays a crucial role, with an increase in temperature facilitating the cleavage. libretexts.org The choice of Brønsted acid and reaction conditions allows for selective deprotection. For instance, milder acids like acetic acid or formic acid can be used to cleave trityl ethers in the presence of less acid-sensitive protecting groups like tert-butyldimethylsilyl (TBS) ethers. wikipedia.org Stronger acids such as trifluoroacetic acid (TFA) are also effective but may cleave other acid-labile groups. wikipedia.org

In the context of allyl trityl ether, the trityl group is significantly more susceptible to acid-catalyzed cleavage than the allyl group. The allyl ether linkage is generally stable to the acidic conditions used for detritylation. organic-chemistry.org This difference in reactivity allows for the selective removal of the trityl group, leaving the allyl ether intact, a key strategy in orthogonal protection schemes.

| Brønsted Acid | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Formic acid (97+%) | Trityl ether | Cold, 3 min | Not specified | wikipedia.org |

| Dichloroacetic acid | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine | Toluene, CH₂Cl₂, or CH₃CN | Kinetic study | nih.gov |

| 80% Acetic Acid | 5' dimethoxytrityl (DMT) on DNA Oligos | Room temp, 1 hour | Effective cleavage | organicreactions.org |

| Formic Acid | 5'-trityl protected oligomeric compounds | 10°C, pH 2.5 | Effective cleavage | stackexchange.com |

Oxidative Cleavage Mechanisms of Allylic and Benzylic Ethers

While the trityl group is typically removed under acidic conditions, the allyl group can be cleaved through oxidative methods. One common method involves the use of an oxoammonium salt, which mediates the oxidation of the allyl ether to its corresponding aldehyde. byjus.com This reaction often proceeds readily in a biphasic solvent system with mild heating. byjus.com

Another oxidative cleavage strategy for allyl ethers involves a two-step sequence in a single pot. The allyl double bond is first dihydroxylated, typically using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), to form a vicinal diol. This diol is then cleaved by an oxidizing agent such as sodium periodate (NaIO₄). organic-chemistry.org This sequence of reactions ultimately releases the deprotected alcohol.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another reagent capable of oxidatively cleaving allylic ethers. wikipedia.org The mechanism is thought to proceed through a hydride abstraction from the allylic position, generating a resonance-stabilized allylic cation. This cation is then trapped by water to form a hemiacetal, which subsequently hydrolyzes to the deprotected alcohol and acrolein. The selectivity of this cleavage can be influenced by electronic effects within the substrate. wikipedia.org

| Reagent | Mechanism | Products | Reference |

|---|---|---|---|

| Oxoammonium salt | Direct oxidation | Aldehyde/Ketone | byjus.com |

| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Dihydroxylation followed by periodate scission | Deprotected alcohol | organic-chemistry.org |

| DDQ | Hydride abstraction, formation of allylic cation | Deprotected alcohol | wikipedia.org |

| Fungal Peroxygenase | H₂O₂-dependent cleavage | Ring-opened products (for cyclic ethers) | study.com |

Reductive Cleavage Strategies for Allyl and Trityl Ethers

Both allyl and trityl ethers can be cleaved under reductive conditions, although the reagents and mechanisms differ, allowing for selective deprotection.

Allyl Ether Cleavage: The most common method for the reductive cleavage of allyl ethers involves the use of a palladium(0) catalyst. The mechanism begins with the isomerization of the allyl ether to the more labile enol ether, catalyzed by the palladium complex. cmu.edu This isomerization is followed by hydrolysis to yield the deprotected alcohol and an aldehyde. cmu.edu Alternatively, in the presence of a hydride source, the palladium-activated allyl group can be reductively cleaved.

Trityl Ether Cleavage: Reductive cleavage of trityl ethers can be achieved through a single electron transfer (SET) process. For example, treatment with 10% palladium on carbon (Pd/C) under mild and basic conditions can cleave allyl aryl ethers, and a similar SET process can be involved in some trityl ether cleavages. organic-chemistry.org

| Protecting Group | Reagent | Mechanism | Reference |

|---|---|---|---|

| Allyl | Pd(0) catalyst | Isomerization to enol ether followed by hydrolysis | cmu.edu |

| Allyl | Pd(OAc)₂ / NaH | Reductive deallylation | |

| Trityl | 10% Pd/C | Single Electron Transfer (SET) | organic-chemistry.org |

| Allyl | SmI₂/H₂O/i-PrNH₂ | Selective cleavage of unsubstituted allyl ethers | organic-chemistry.org |

Organometallic Reagent-Induced Cleavage Processes (e.g., Organolithium)

Organolithium reagents can induce the cleavage of allylic ethers. For instance, tert-butyllithium has been shown to cleave allylic ethers to the corresponding alcohols or phenols in excellent yields at low temperatures. organic-chemistry.org The proposed mechanism involves a nucleophilic attack of the organolithium reagent on the terminal carbon of the allyl group in an S(_N)2' fashion. organic-chemistry.org This concerted process leads to the cleavage of the carbon-oxygen bond and the formation of a new carbon-carbon bond, with the concomitant release of the alcohol. In the case of tert-butyllithium, the byproduct is 4,4-dimethyl-1-pentene. organic-chemistry.org

Metalation of an allyl ether with an organolithium reagent like an alkyllithium or lithium diisopropylamide (LDA) can also lead to the formation of an anion alpha to the oxygen. This intermediate can then undergo a wikipedia.orgorganic-chemistry.org-Wittig rearrangement.

| Reagent | Mechanism | Byproduct | Reference |

|---|---|---|---|

| tert-Butyllithium | S(_N)2' attack | 4,4-dimethyl-1-pentene | organic-chemistry.org |

| Alkyllithium or LDA | Metalation followed by wikipedia.orgorganic-chemistry.org-Wittig rearrangement | Rearranged alcohol |

Rearrangement Reactions Involving Allyl and Trityl Ether Scaffolds

Sigmatropic rearrangements are powerful transformations in organic synthesis that involve the concerted reorganization of electrons and atoms. The most relevant of these to ether scaffolds are the wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement and the wikipedia.orgorganic-chemistry.org-sigmatropic Wittig rearrangement.

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift that occurs in allyl vinyl ethers or allyl aryl ethers upon heating. A standard this compound, where the trityl group is attached to a saturated carbon, does not possess the requisite allyl vinyl or allyl aryl ether moiety to undergo a classical Claisen rearrangement.

The wikipedia.orgorganic-chemistry.org-Wittig rearrangement involves the transformation of an allylic ether into a homoallylic alcohol. organic-chemistry.org This reaction proceeds through the deprotonation of the carbon adjacent to the ether oxygen to form a carbanion, which then undergoes a concerted wikipedia.orgorganic-chemistry.org-sigmatropic shift. organic-chemistry.org For an this compound, deprotonation would need to occur at the carbon of the trityl group adjacent to the oxygen, which is sterically hindered and electronically unfavorable. Deprotonation of the allylic methylene group would lead to the desired rearrangement. While this rearrangement is well-established for many allylic ethers, specific examples involving the this compound scaffold are not prevalent in the literature. However, an analogous wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement has been reported for allyl trityl sulfide, suggesting that a similar transformation could be envisioned for the ether under appropriate basic conditions.

In some cases, allylic systems can undergo an allylic shift, which is an S(_N)' reaction where a nucleophile attacks the γ-carbon of the allyl system, leading to a migration of the double bond. This type of rearrangement is dependent on the substrate and reaction conditions.

Wittig Rearrangements of Allylic Ethers

The Wittig rearrangement is a significant class of reactions for allylic ethers, proceeding primarily through organic-chemistry.orgrsc.org and rsc.orgwikipedia.org-sigmatropic shifts to form alcohols. These rearrangements are typically initiated by deprotonation at a carbon adjacent to the ether oxygen using a strong base, such as an organolithium reagent. The choice between the organic-chemistry.orgrsc.org and rsc.orgwikipedia.org pathways is often influenced by the substrate's structure and the reaction temperature.

The organic-chemistry.orgrsc.org-Wittig rearrangement transforms an ether into a secondary or tertiary alcohol through a base-promoted process. organic-chemistry.org Unlike its rsc.orgwikipedia.org-counterpart, the organic-chemistry.orgrsc.org-rearrangement is generally considered to proceed through a non-concerted, two-step mechanism. rsc.orgchemrxiv.org The prevailing mechanism involves the formation of a radical pair following the initial deprotonation. organic-chemistry.orgwikipedia.org

The key steps are as follows:

Deprotonation: A strong base abstracts a proton from the carbon atom alpha to the ether oxygen, generating a carbanion.

Homolytic Cleavage: The C-O bond of the resulting lithiated intermediate undergoes homolytic cleavage to form a radical-ketyl pair. This step is typically the rate-determining step. rsc.org

Recombination: The carbon radical and the ketyl radical recombine within a solvent cage to form the lithium alkoxide of the product alcohol. organic-chemistry.orgwikipedia.org Subsequent workup yields the final alcohol product.

This radical dissociation-recombination pathway explains the observed migratory aptitude of the rearranging group (R), which follows the order of thermodynamic stability of the corresponding radical: tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org For allylic ethers, the organic-chemistry.orgrsc.org-Wittig rearrangement often competes with the rsc.orgwikipedia.org-rearrangement, particularly at higher temperatures. organic-chemistry.orgwikipedia.org Lowering the reaction temperature generally favors the rsc.orgwikipedia.org-pathway. organic-chemistry.orgscripps.edu

| Step | Description | Key Intermediate | Mechanistic Nature |

|---|---|---|---|

| 1 | Base-induced deprotonation α to oxygen | Carbanion | Acid-Base |

| 2 | Homolytic C-O bond cleavage | Radical-ketyl pair | Radical Dissociation |

| 3 | Radical recombination within solvent cage | Lithium alkoxide | Radical Recombination |

The rsc.orgwikipedia.org-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that converts allylic ethers into homoallylic alcohols. wikipedia.org In contrast to the organic-chemistry.orgrsc.org-shift, the rsc.orgwikipedia.org-Wittig rearrangement is a concerted, pericyclic process. wikipedia.org This sigmatropic reaction proceeds through a highly ordered, five-membered cyclic transition state involving six electrons. organic-chemistry.org

The concerted nature of the mechanism imparts a high degree of stereocontrol, allowing for the efficient transfer of chirality. wikipedia.org The stereochemical outcome of the reaction is predictable based on the geometry of the transition state. The generally accepted model for the transition state is an envelope-like conformation. wikipedia.orgscripps.edu In this model:

Substituents on the carbanionic carbon (G) prefer to occupy a pseudoequatorial position to minimize steric strain.

Large substituents on the allylic terminus (RE) tend to adopt an exo position to avoid A1,3 strain. wikipedia.org

This predictable stereochemistry has made the rsc.orgwikipedia.org-Wittig rearrangement a valuable tool in stereoselective synthesis. wikipedia.org Strategies to control the stereochemical outcome include using an existing stereocenter in the starting material (diastereoselection), employing a chiral auxiliary, or using a chiral base. wikipedia.org

| Factor | Influence on Stereochemistry | Transition State Preference |

|---|---|---|

| Mechanism Type | Concerted, pericyclic rsc.orgwikipedia.org-sigmatropic shift | Five-membered envelope-like |

| Substituent on Carbanion | Directs diastereoselectivity | Prefers pseudoequatorial position |

| Substituent on Allyl Group | Directs diastereoselectivity | Prefers exo position to minimize A1,3 strain |

Claisen Rearrangements of Allyl Vinyl Ethers (Contextual relevance to allyl ether reactivity)

The Claisen rearrangement is another key pericyclic reaction relevant to the reactivity of allyl ethers. Specifically, it involves the thermal or Lewis acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com This reaction provides a powerful method for carbon-carbon bond formation. byjus.com

The mechanism is concerted, proceeding through a six-membered, chair-like transition state where bond breaking and bond formation occur simultaneously. libretexts.orglibretexts.org This intramolecular process is highly stereospecific. The relevance to the broader reactivity of allyl ethers, such as this compound, lies in the inherent tendency of the allyl group to participate in sigmatropic rearrangements. While this compound itself does not have the vinyl ether structure required for a classic Claisen rearrangement, the principles of pericyclic reactions and the mobility of the allylic double bond are fundamental concepts that also govern other transformations like the rsc.orgwikipedia.org-Wittig rearrangement. Both reactions highlight the ability of the allyl ether system to form cyclic transition states that facilitate bond reorganization.

Double-Bond Migration Phenomena in Allyl Ether Systems

Double-bond migration, or isomerization, is a common transformation in allyl ether systems, converting the terminal allyl group (C=C-C-O) into an internal vinyl ether (propenyl ether, C-C=C-O). This process is of significant synthetic importance as vinyl ethers are valuable intermediates that can be easily hydrolyzed to aldehydes and alcohols.

This isomerization is frequently catalyzed by transition metals, particularly ruthenium and nickel. researchgate.netthieme-connect.comorganic-chemistry.org The most widely accepted mechanism for this transformation is the hydride mechanism . researchgate.net This pathway involves the following key steps:

Hydride Addition: A metal-hydride (M-H) species, often formed in situ, adds across the double bond of the allyl ether. This can occur in a Markovnikov or anti-Markovnikov fashion, leading to different metal-alkyl intermediates.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred back to the metal center. This elimination can occur from different positions, leading to the formation of the thermodynamically more stable internal alkene (the vinyl ether).

Reductive Elimination/Dissociation: The newly formed vinyl ether dissociates from the metal complex, regenerating the active metal-hydride catalyst.

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are particularly effective catalysts for this transformation. researchgate.net Studies using deuterated substrates have confirmed that the reaction proceeds via the intermolecular addition and elimination of a metal hydride. researchgate.net

Catalytic Activation Mechanisms in Ether Transformations

Transition metal catalysts play a pivotal role in activating and directing the transformations of allyl ethers. By interacting with the allylic system, these metals can lower activation barriers and open up new mechanistic pathways that are not accessible under thermal or base-catalyzed conditions alone.

A variety of transition metals are employed to catalyze distinct transformations of allyl ethers, each operating through a characteristic mechanism.

Palladium (Pd): Palladium(0) catalysts are renowned for their ability to mediate allylic substitution reactions, a process often referred to as the Tsuji-Trost reaction. wikipedia.org The mechanism involves the oxidative addition of the Pd(0) complex to the allyl ether, displacing the oxygen leaving group and forming a cationic η³-π-allyl palladium(II) intermediate. This electrophilic complex is then susceptible to attack by a wide range of nucleophiles, which typically occurs at one of the terminal carbons of the allyl system, regenerating the Pd(0) catalyst.

Ruthenium (Ru): As discussed previously, ruthenium complexes are highly efficient catalysts for the isomerization of allyl ethers to vinyl ethers. researchgate.net The catalytic cycle is generally believed to proceed through a hydride mechanism, involving the reversible addition and elimination of a ruthenium-hydride species to the double bond. researchgate.netacs.org This allows for the controlled migration of the double bond to a more stable internal position.

Nickel (Ni): Nickel catalysts offer versatile reactivity for allyl ether transformations. Nickel hydride catalysts can induce isomerization of the double bond, similar to ruthenium, leading to the formation of an enol ether that can be subsequently hydrolyzed. thieme-connect.comorganic-chemistry.org This provides a method for the deallylation (cleavage) of allyl ethers. organic-chemistry.orgorganic-chemistry.org Alternatively, nickel(0) complexes can react via oxidative addition to form η³-allylnickel intermediates, which can participate in various coupling and functionalization reactions. nih.gov

Samarium (Sm): Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent used for the reductive cleavage of allyl ethers. The mechanism involves the transfer of an electron from SmI₂ to the allyl ether, leading to the formation of an allyl radical and an alkoxide. The allyl radical is subsequently reduced to propene. This method is particularly mild and effective for the deprotection of alcohols, including those in sensitive carbohydrate substrates. organic-chemistry.org

Cobalt (Co): Cobalt catalysts can be used to generate nucleophilic allyl-cobalt species from alkenes via allylic C-H bond cleavage. cell.com These intermediates can then react with various electrophiles, such as aldehydes and ketones, in allylation reactions. cell.com More recent studies have also explored cobalt-hydride catalysis for the transposition of allyl carboxylates via radical migration pathways, highlighting cobalt's potential for unique transformations. chemrxiv.orgnih.gov

| Metal Catalyst | Primary Transformation | Key Intermediate | Governing Mechanism |

|---|---|---|---|

| Palladium (Pd) | Allylic Substitution | η³-π-Allyl Palladium Complex | Oxidative Addition / Nucleophilic Attack |

| Ruthenium (Ru) | Double-Bond Isomerization | Metal-Alkyl Species | Hydride Addition-Elimination |

| Nickel (Ni) | Isomerization / Deallylation | η³-Allylnickel Complex / Metal-Hydride | Varies (Hydride or Oxidative Addition) |

| Samarium (Sm) | Reductive Cleavage | Allyl Radical | Single Electron Transfer (SET) |

| Cobalt (Co) | Allylation / Rearrangement | Allyl-Cobalt Complex | Allylic C-H Activation / Radical Migration |

Trityl Cation Catalysis in Carbon-Carbon Bond Forming Reactions

The triphenylmethyl (trityl) cation, a stable carbocation, has emerged as a potent organic Lewis acid catalyst for various chemical transformations, including carbon-carbon bond forming reactions. researchgate.netthieme-connect.de Its utility stems from its ability to function as a highly efficient electrophile, often displaying higher catalytic reactivity than traditional metal-based Lewis acids. researchgate.netnih.gov The trityl cation's role has been explored in a range of reactions such as Mukaiyama aldol reactions, Michael additions, Diels-Alder reactions, and Hosomi-Sakurai allylations. nih.govnih.gov

In the context of transformations involving allyl moieties, the Hosomi-Sakurai reaction serves as a pertinent example of trityl cation catalysis. This reaction typically involves the allylation of an electrophile (e.g., an α-ketoester) with an allylsilane. nih.gov Mechanistic investigations into these reactions have been conducted to elucidate the precise role of the trityl cation. While several catalytic species could potentially be involved, particularly when using silyl-containing reagents, studies suggest that the trityl cation is the dominant catalytic species. nih.gov

The versatility of the trityl cation as a catalyst is further demonstrated by its ability to initiate reactions through different mechanisms, such as hydride abstraction, which can then lead to protonation of a substrate and subsequent C-C bond formation. thieme-connect.de This dual reactivity, combining Lewis acidity and redox behavior, must be carefully considered when evaluating reaction mechanisms involving trityl cations. thieme-connect.de

| Reaction Type | Catalyst | Electrophile | Nucleophile | Key Finding |

| Hosomi-Sakurai Allylation | (Ph3C)[B(C6F5)4] | β,γ-Unsaturated α-ketoester | Allylsilane | Trityl cation is the dominant catalytic species over silyl cation catalysis. nih.gov |

| Diels-Alder Reaction | Trityl Carbocation | Unsaturated Aldehyde | Diene | Reaction can be catalyzed by trityl cation hosted within a resorcinarene capsule. nih.gov |

| Michael Addition | Trityl Cation | α,β-Unsaturated compound | Silyl enol ether | Trityl cations are effective Lewis acid catalysts for this transformation. researchgate.netnih.gov |

| Mukaiyama Aldol Reaction | Trityl Cation | Aldehyde/Ketone | Silyl enol ether | Trityl cations show high catalytic reactivity. researchgate.netnih.gov |

Synergistic Effects of Brønsted and Lewis Acid Catalysis

The combination of Brønsted and Lewis acids can lead to synergistic catalytic effects, where the reactivity of the combined system surpasses that of the individual components. nih.govrsc.org This cooperative catalysis is a powerful strategy in organic synthesis, as it can enhance reaction rates and enable transformations that are difficult to achieve with a single type of catalyst. researchgate.net The fundamental principle behind this synergy often involves the Lewis acid coordinating to the Brønsted acid, thereby increasing the Brønsted acid's acidity. nih.govresearchgate.net

In such a system, the Lewis acid acts as an activator for the Brønsted acid. For example, computational studies using density functional theory (DFT) have shown that the coordination of various Lewis acids to carboxylic and sulfonic acids results in a significant increase in the Brønsted acidity of the latter. nih.gov This enhanced Brønsted acid is a much more potent proton donor, capable of activating substrates that are unreactive towards the original, weaker Brønsted acid. rsc.org This concept has been applied to reactions like the Prins cyclization, where a combination of weak Brønsted and Lewis acids can effectively catalyze the formation of tetrahydropyrans. nih.gov

While direct mechanistic studies on this compound transformations employing this synergistic approach are not extensively detailed, the principle can be readily extended. A Lewis acid could potentially interact with the ether oxygen of this compound, making the trityl group a better leaving group. Simultaneously, a Brønsted acid, potentially enhanced by another Lewis acid, could protonate the ether oxygen, further facilitating the cleavage of the C-O bond to generate the highly stable trityl cation. The presence of both acid types could create a more efficient catalytic cycle for transformations initiated by the release of the allyl cation or the trityl cation.

The development of catalytic systems that combine Lewis acids and Brønsted bases also highlights the effectiveness of dual activation strategies. researchgate.net In these systems, the Lewis acid activates an electrophile while the Brønsted base generates an active nucleophile, bringing the two reactive partners into proximity and accelerating the reaction. researchgate.net Similarly, a synergistic Brønsted/Lewis acid system can activate both the electrophile and a pronucleophile, broadening the scope of applicable reactions. rsc.orgresearchgate.net

| Acid System | Role of Lewis Acid | Role of Brønsted Acid | Outcome | Example Reaction |

| Lewis Acid + Carboxylic Acid | Coordinates to the carbonyl oxygen of the Brønsted acid. | Becomes a stronger proton donor. | Significant increase in Brønsted acidity. nih.gov | Prins Cyclization nih.gov |

| Lewis Acid + Sulfonic Acid | Coordinates to a sulfonyl oxygen of the Brønsted acid. | Becomes a stronger proton donor. | Significant increase in Brønsted acidity. nih.gov | Prins Cyclization nih.gov |

| Fe catalyst + Protic Acid | Enhances the acidity of the Brønsted acid. | Protonates the substrate (e.g., tertiary alcohol). | Enables aromatic alkylation with unactivated alcohols. rsc.org | Friedel-Crafts Alkylation rsc.org |

Applications of Allyl Trityl Ether in Complex Organic Synthesis

Design and Implementation in Orthogonal Protecting Group Strategies

The concept of orthogonal protection is fundamental to the synthesis of complex molecules bearing multiple reactive functional groups. uchicago.eduorganic-chemistry.org Orthogonal protecting groups are distinct classes of temporary masking groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. uchicago.eduorganic-chemistry.orgthieme-connect.de This selectivity allows for the sequential unmasking and reaction of different functional groups, a crucial capability in multistep synthesis.

Strategic Protection of Polyhydroxyl Compounds and Carbohydrates

Polyhydroxyl compounds, such as carbohydrates, present a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. wiley-vch.de Allyl trityl ether has proven to be a valuable tool for the selective protection of these molecules. The bulky trityl group often directs the protection to the most sterically accessible primary hydroxyl group. wiley-vch.deucl.ac.ukntnu.no This regioselectivity is particularly useful in carbohydrate chemistry, where the primary hydroxyl at the C-6 position can be selectively protected, leaving the secondary hydroxyls available for further transformations. wiley-vch.de

The allyl group, on the other hand, can be introduced to protect other hydroxyl positions. google.com The combination of allyl and trityl ethers on the same carbohydrate scaffold allows for a differentiated protection strategy. For instance, after selective tritylation of the primary alcohol, the remaining hydroxyl groups can be protected with allyl ethers. google.com

Compatibilities and Orthogonality with Other Protecting Groups (e.g., Silyl (B83357), Benzyl (B1604629) Ethers)

A key advantage of this compound lies in its compatibility and orthogonality with other widely used protecting groups, such as silyl ethers and benzyl ethers. uchicago.edufiveable.me This orthogonality is the cornerstone of complex protecting group strategies. uchicago.edu

| Protecting Group | Typical Cleavage Conditions | Orthogonal to this compound? |

| Allyl Ether | Pd(0) catalysis, isomerization-hydrolysis ucl.ac.ukorganic-chemistry.org | Yes |

| Trityl Ether | Mild to strong acidic conditions uchicago.eduucl.ac.uklibretexts.org | Yes |

| Silyl Ethers (e.g., TMS, TBS, TIPS) | Fluoride (B91410) ion sources (e.g., TBAF), acidic conditions fiveable.meharvard.edulibretexts.org | Yes |

| Benzyl Ethers (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) fiveable.meorganic-chemistry.org | Yes |

Table 1: Orthogonality of this compound with Common Protecting Groups

The selective removal of these groups is well-established:

Allyl ethers are typically cleaved under neutral conditions using palladium catalysis. organic-chemistry.org

Trityl ethers are labile to acidic conditions, with the rate of cleavage influenced by the acid strength. ucl.ac.ukresearcher.life They can be removed in the presence of benzyl ethers by careful choice of solvent and reaction conditions. organic-chemistry.org

Silyl ethers are most commonly removed using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. harvard.edulibretexts.org The stability of silyl ethers can be tuned by the steric bulk of the substituents on the silicon atom. fiveable.me

Benzyl ethers are robust and are typically cleaved by hydrogenolysis, a reaction that does not affect allyl or trityl ethers. fiveable.meorganic-chemistry.org

This compatibility allows for intricate synthetic sequences where, for example, a silyl ether can be removed to unmask a hydroxyl group for a specific reaction, while the allyl and trityl ethers remain intact. Subsequently, the allyl group can be removed under palladium catalysis, followed by the cleavage of the trityl ether under acidic conditions, all in a predetermined order.

Utility as Key Synthetic Intermediates in Target-Oriented Synthesis

Beyond its role as a protecting group, the allyl moiety within this compound can actively participate in carbon-carbon bond-forming reactions, rendering the protected molecule a key synthetic intermediate.

Stereo- and Enantioselective Methodologies Leveraging this compound

The presence of the allyl group allows for the application of powerful stereoselective and enantioselective transformations. For instance, the double bond of the allyl ether can undergo asymmetric dihydroxylation or epoxidation to introduce new stereocenters with high control over the stereochemical outcome. These transformations are crucial for the synthesis of chiral molecules with defined three-dimensional structures.

Construction of Intricate Carbon Skeletons (e.g., Diols, Polypropionates)

The functionalized intermediates derived from this compound are valuable building blocks for the construction of complex carbon skeletons. The diols formed from the dihydroxylation of the allyl group can be further elaborated to create more complex structures. fishersci.nlsci-toys.comnih.gov

Polypropionates, characterized by a repeating pattern of methyl-substituted carbons, are a class of natural products with significant biological activity. wikidata.orgthegoodscentscompany.comresearchgate.net The iterative synthesis of polypropionate chains often relies on the controlled introduction of stereocenters, a process where intermediates derived from allyl ethers can play a significant role. thegoodscentscompany.com

Synthesis of Dendrimers and Complex Polymeric Architectures

Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branching units. nih.govreferencecitationanalysis.com The synthesis of dendrimers requires precise control over the iterative addition of these branching units. Allyl groups at the periphery of a growing dendrimer can serve as reactive sites for further elaboration. While direct applications of this compound in dendrimer synthesis are not extensively documented, the principles of using allyl groups as reactive handles are well-established in the field. chemrxiv.orgnih.gov The trityl ether core could provide a bulky, hydrophobic interior. The allyl functionalities on the surface could be polymerized or further functionalized to create complex polymeric architectures with tailored properties.

Facilitation of Functional Group Interconversions

The trityl group, in conjunction with an allyl ether, serves as a versatile protecting group strategy that facilitates a range of functional group interconversions critical in complex organic synthesis. The distinct reactivities of the allyl and trityl moieties allow for their selective manipulation, enabling the controlled unmasking of hydroxyl groups and the transformation of the ether linkage into other valuable functionalities.

Controlled Synthesis of Alcohols and Phenols from Ethers

The cleavage of the trityl ether bond to regenerate the parent alcohol or phenol (B47542) is a fundamental transformation. The bulky nature of the trityl group and the stability of the resulting trityl cation make this deprotection step generally high-yielding and achievable under a variety of mild conditions. This allows for the unmasking of the hydroxyl group at a desired stage of a synthetic sequence without disturbing other sensitive functional groups.

Several methodologies have been developed for the efficient deprotection of trityl ethers, including allyl trityl ethers, to furnish the corresponding alcohols and phenols. These methods often employ mild acidic conditions or Lewis acids.

One effective method involves the use of lithium chloride in methanol (B129727) at reflux, which provides the corresponding alcohol in good to excellent yields. This procedure is notable for its mildness, leaving other protecting groups like benzyl and allyl ethers intact. ua.es For instance, the deprotection of various primary and secondary trityl ethers using this method proceeds efficiently. ua.es

Another mild and selective method for the cleavage of trityl ethers utilizes carbon tetrabromide (CBr₄) in refluxing methanol. This reaction proceeds under neutral conditions and demonstrates high selectivity, leaving a wide array of other protecting groups unaffected, including isopropylidene, allyl, benzyl, acetyl, and silyl ethers. nih.gov

Furthermore, catalytic amounts of indium tribromide (InBr₃) in aqueous acetonitrile (B52724) have been shown to chemoselectively deprotect trityl ethers to their corresponding alcohols in high yields. researchgate.net This method is compatible with numerous functional groups such as acetonides, acetates, benzoates, and olefins. researchgate.net

The following table summarizes various research findings on the deprotection of trityl ethers to yield alcohols and phenols, which are applicable to this compound.

Table 1: Selected Methods for the Deprotection of Trityl Ethers to Alcohols and Phenols

| Substrate Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Primary/Secondary Alkyl Trityl Ether | LiCl, MeOH, reflux | Corresponding Alcohol | 60-93 | ua.es |

| This compound | LiCl, MeOH, reflux | Allyl Alcohol | 63 | ua.es |

| Phenyl Trityl Ether | LiCl, MeOH, reflux | Phenol | 80 | ua.es |

| Primary/Secondary Alkyl Trityl Ether | CBr₄, MeOH, reflux | Corresponding Alcohol | High | nih.gov |

Formation of Carbonyl Compounds (Aldehydes, Ketones) from Ether Precursors

Beyond the simple deprotection to alcohols, the ether linkage in compounds like this compound can be a precursor for the synthesis of carbonyl compounds. This transformation typically involves an oxidative cleavage or rearrangement of the ether.

Trityl alkyl ethers can undergo a disproportionation reaction when treated with salts of the triphenylmethyl (trityl) cation. This process yields aldehydes or ketones and triphenylmethane. acs.org This reaction proceeds via a cationic chain reaction involving hydride transfer and serves as an oxidative method for converting ethers to carbonyl compounds. acs.org

Additionally, the allyl group within an allyl ether can be specifically targeted for oxidation. The oxidation of allylic ethers with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the formation of the corresponding carbonyl compounds and alcohols. du.ac.incdnsciencepub.com The reaction is particularly effective for ethers that possess activating groups. du.ac.incdnsciencepub.com

Another approach involves the oxidative cleavage of the allyl ether double bond. For example, treatment with an oxoammonium salt in a biphasic solvent system can furnish α,β-unsaturated aldehydes and ketones. nih.gov Similarly, an iodine/water-mediated system can achieve the deprotective oxidation of allylic ethers to yield α,β-unsaturated ketones and aldehydes. rsc.org

The table below presents research findings on the conversion of ether precursors to carbonyl compounds.

Table 2: Synthesis of Carbonyl Compounds from Ether Precursors

| Ether Precursor | Reagents and Conditions | Carbonyl Product | Reference |

|---|---|---|---|

| Trityl alkyl ethers | Trityl cation salts | Aldehydes or Ketones | acs.org |

| Allylic ethers | DDQ, toluene, reflux | Aldehydes or Ketones | du.ac.incdnsciencepub.com |

| Allyl ethers | Oxoammonium salt, biphasic solvent | α,β-Unsaturated Aldehydes and Ketones | nih.gov |

Advanced Analytical and Spectroscopic Research Methodologies for Allyl Trityl Ether Analysis

Spectroscopic Techniques for Mechanistic Elucidation and Structural Assignments

Spectroscopic methods are indispensable for probing the intricate details of chemical transformations involving allyl trityl ether. They provide real-time and static information on molecular structure, bonding, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound and for analyzing the stereochemistry of the resulting products.

Reaction Monitoring: ¹H NMR spectroscopy allows for the real-time tracking of reactants and products. chemrxiv.org The distinct chemical shifts of the protons in the allyl and trityl groups provide a clear spectral window to observe the consumption of this compound and the emergence of new species. For instance, the allylic protons adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.orglibretexts.orgpressbooks.pub The vinyl protons of the allyl group exhibit characteristic signals, with the internal proton appearing as a complex multiplet and the terminal protons showing distinct cis and trans couplings. youtube.commagritek.com The numerous aromatic protons of the trityl group produce signals in the aromatic region of the spectrum. researchgate.netchemicalbook.com By integrating the signals corresponding to specific protons, the relative concentrations of reactants and products can be determined throughout the reaction, providing valuable kinetic data. chemrxiv.orgacs.org

Stereochemical Analysis: NMR is crucial for determining the stereochemistry of products derived from reactions of this compound. The coupling constants between vicinal protons, dictated by the dihedral angle, can elucidate the relative configuration of stereocenters. For example, in cyclic systems formed from reactions involving the allyl group, the magnitude of the coupling constants can distinguish between cis and trans isomers. youtube.commagritek.com Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity of protons, providing definitive stereochemical assignments. The anisotropic effect of the bulky trityl group can also influence the chemical shifts of nearby protons, offering additional clues for structural elucidation. oup.comoup.com

Below is a table summarizing typical ¹H NMR chemical shifts for the allyl and trityl moieties, which are instrumental in the analysis of this compound and its reaction products.

| Functional Group | Proton Type | Typical Chemical Shift (ppm) |

| Allyl Group | Vinyl (Internal, -CH=) | 5.5 - 6.0 |

| Vinyl (Terminal, =CH₂) | 5.0 - 5.5 | |

| Allylic (-O-CH₂-) | 3.4 - 4.5 libretexts.orglibretexts.orgpressbooks.pub | |

| Trityl Group | Aromatic (Ar-H) | 7.0 - 7.5 researchgate.netchemicalbook.com |

| Table 1: Characteristic ¹H NMR Chemical Shifts for Allyl and Trityl Groups. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction components, making it invaluable for identifying both stable products and transient intermediates in reactions involving this compound. rsc.orgresearchgate.netnih.gov

Identification of Products: Electron ionization (EI) and electrospray ionization (ESI) are common MS techniques. In EI-MS, the fragmentation pattern of a molecule provides structural information. For trityl-containing compounds, a characteristic and often abundant fragment is the trityl cation (m/z 243). nist.govcore.ac.uk The molecular ion peak (M+) reveals the molecular weight of the product, which, in conjunction with high-resolution mass spectrometry (HRMS), can determine the elemental formula with high accuracy. rsc.org

Detection of Intermediates: ESI-MS is particularly adept at detecting charged intermediates directly from the reaction mixture. rsc.orgnih.gov In reactions where the trityl group departs as a cation, ESI-MS can capture this fleeting species. google.com This technique is crucial for mechanistic studies, as it provides direct evidence for the existence of proposed intermediates. nih.govrsc.orgnih.gov The combination of MS with separation techniques like gas or liquid chromatography (LC-MS) allows for the analysis of complex reaction mixtures, separating individual components before they enter the mass spectrometer. rsc.org

| Ion | m/z (mass-to-charge ratio) | Significance |

| [this compound]⁺ | Varies with isotope | Molecular Ion |

| [C(C₆H₅)₃]⁺ | 243 | Trityl Cation Fragment nist.govcore.ac.uk |

| [C₁₃H₉]⁺ | 165 | Fluorenyl Cation (from rearrangement of trityl cation) core.ac.uk |

| Table 2: Key Mass Spectrometry Fragments for this compound Analysis. |

UV-Visible spectroscopy is a key method for detecting and characterizing colored species, particularly carbocationic intermediates like the trityl cation, which are often formed during reactions involving this compound. spectroscopyonline.com

The trityl cation is intensely yellow and exhibits strong absorption bands in the visible region of the electromagnetic spectrum. researchgate.netresearchmap.jp The characteristic maximum absorption wavelengths (λmax) for the unsubstituted trityl cation are typically observed around 410 and 435 nm. researchgate.netresearchmap.jpoup.com The appearance of these absorption bands during a reaction is a strong indicator of the formation of the trityl cation. oup.com

By monitoring the absorbance at these specific wavelengths over time, the kinetics of the formation and consumption of the cationic intermediate can be studied. spectroscopyonline.com This provides valuable mechanistic information, complementing data obtained from other techniques like NMR. rsc.orgesrf.fr The intensity of the absorption is directly proportional to the concentration of the intermediate, allowing for quantitative analysis. spectroscopyonline.com

| Species | λmax (nm) | Appearance |

| Trityl Cation | ~410, ~435 researchgate.netresearchmap.jpoup.com | Yellow researchgate.netresearchmap.jp |

| Table 3: UV-Visible Absorption Data for the Trityl Cation. |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. nih.gov In the context of this compound, IR spectroscopy is used to track changes in key bonds.

The IR spectrum of this compound will show characteristic absorption bands for the ether linkage (C-O-C), the allyl group's carbon-carbon double bond (C=C), and the aromatic rings of the trityl group. The C-O-C stretching vibration in ethers typically appears as a strong band in the 1300-1000 cm⁻¹ region. libretexts.orgspectroscopyonline.comrockymountainlabs.com Specifically, for an alkyl aryl ether structure, two strong bands can be expected around 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.orgpressbooks.pub The C=C stretch of the allyl group will be present around 1645 cm⁻¹. During a reaction where the ether bond is cleaved, the intensity of the C-O-C stretching band will decrease, and new bands corresponding to the functional groups of the products (e.g., a broad O-H stretch for an alcohol product around 3200-3600 cm⁻¹) will appear.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ether (C-O-C) | Asymmetric Stretch | 1250 - 1050 libretexts.orgpressbooks.pubspectroscopyonline.com |

| Alkene (C=C) | Stretch | ~1645 |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1450 |

| Alcohol (O-H) | Stretch (if formed) | 3600 - 3200 (broad) |

| Table 4: Key Infrared Absorption Frequencies for Analyzing this compound Reactions. |

Chromatographic and Advanced Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for the identification and quantification of starting materials, intermediates, and products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the volatile products of reactions involving this compound. upb.ro

Product Profiling: A reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. restek.comgcms.cz As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. This allows for the identification of each separated compound. upb.ro By analyzing the chromatogram, a detailed profile of the reaction products can be obtained, including the presence of isomers and minor byproducts. restek.com

Purity Assessment: GC-MS is also an excellent tool for assessing the purity of the isolated this compound or its reaction products. nih.govmeasurlabs.com The area under each peak in the gas chromatogram is proportional to the amount of the corresponding compound. By comparing the peak area of the desired product to the total area of all peaks, the purity can be accurately determined. measurlabs.com This is critical for ensuring the quality of synthesized materials and for accurate yield calculations. nih.gov

Column Chromatography and Related Techniques in Purification and Isolation

Column chromatography is an indispensable technique for the purification and isolation of this compound and its derivatives from complex reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For trityl ethers, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate compounds with varying functional groups.

The purification process typically involves concentrating the crude reaction mixture and then applying it to a silica gel column. mdpi.com The choice of eluent, or mobile phase, is critical for achieving effective separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is employed to elute the compounds from the column. Common solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297) or petroleum ether and diethyl ether. mdpi.comcore.ac.uksoton.ac.uk For instance, the purification of γ,γ-disubstituted α-ketoesters, synthesized using a trityl cation-catalyzed reaction, is achieved via silica gel flash column chromatography with a gradient eluent of 0–2.0% ethyl acetate in petroleum ether. mdpi.com Similarly, after the cleavage of trityl ethers, the resulting alcohols are purified by column chromatography on silica gel using an ethyl acetate-hexane mixture. researchgate.net

The effectiveness of column chromatography is also evident in the separation of closely related isomers. In synthetic procedures involving related structures, diastereoisomers have been successfully isolated using column chromatography with a petroleum ether/ethyl acetate eluent. soton.ac.uk This technique is sensitive enough to differentiate between isomers after the installation of a derivatizing group on a parent molecule, enabling the isolation of individual isomers in high recovery. ljmu.ac.uk

The following table summarizes typical conditions used in the column chromatographic purification of trityl ethers and related compounds as documented in research literature.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| γ,γ-Disubstituted α-Ketoesters | Silica Gel | 0-2.0% EtOAc in Petroleum Ether | Purification of crude residue | mdpi.com |

| Alcohols (post-detritylation) | Silica Gel (100–200 mesh) | Ethyl Acetate / Hexane (2:8) | Purification of pure alcohol | researchgate.net |

| Diastereomeric products | Silica Gel | Petroleum Ether / Ethyl Acetate | Isolation of diastereoisomers | soton.ac.uk |

| N-dicarboximide derivatives | Silica Gel | Petroleum Ether / AcOEt (2:1) | Separation and isolation of isomers | ljmu.ac.uk |

| Phorbol-20-trityl ether | Silica Gel | Petroleum Ether / Diethyl Ether (98:2) | Purification of protected derivative | core.ac.uk |

X-ray Diffraction Studies for Solid-State Structural Elucidation of Derivatives

X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of allyl ethers, single-crystal X-ray diffraction provides unambiguous structural elucidation, confirming molecular connectivity, stereochemistry, and intermolecular interactions in the solid state. This method is often used to corroborate structural assignments made by other spectroscopic techniques, such as NMR. nih.gov

In the study of N-allylated derivatives of triazinones, for example, the exact site of allylation was definitively confirmed using single-crystal X-ray analysis. nih.gov While 2D-NMR spectroscopy suggested the points of attachment, X-ray crystallography provided the conclusive evidence for the molecular structure of the 7-allyl derivative. nih.gov The analysis also revealed detailed structural information, such as the framework being connected with a dimethyl sulfoxide (B87167) (DMSO) solvent molecule via N-H···O intermolecular hydrogen bonding. nih.gov

Similarly, the structures of ruthenium complexes, which are used as catalysts in the isomerization of allyl aryl ethers, have been determined by single-crystal X-ray diffraction. researchgate.net These studies revealed unusual pseudo-trigonal-bipyramidal geometries for the ruthenium centers. researchgate.net While not directly on this compound, this demonstrates the capability of X-ray diffraction to elucidate the complex structures of molecules that interact with or are derived from allyl ethers.

The data obtained from X-ray diffraction studies are crucial for understanding the structure-property relationships of these molecules.

| Compound | Technique | Key Findings | Reference |

| 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f] core.ac.ukCurrent time information in Bangalore, IN.du.ac.intriazin-8(7H)-one | Single-crystal X-ray diffraction | Unambiguously confirmed the N-7 allylation site; Revealed intermolecular hydrogen bonding with DMSO solvent. | nih.gov |

| Cationic Ruthenium(II) Thiolate Complexes | Single-crystal X-ray diffraction | Determined an unusual pseudo-trigonal-bipyramidal Ru₂S₂Cl framework without a ruthenium-ruthenium bond. | researchgate.net |

Theoretical and Computational Studies of Allyl Trityl Ether Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of complex organic reactions involving molecules similar to allyl trityl ether. researchgate.netmdpi.com

For reactions involving allyl ethers, such as hydrogen abstraction or addition reactions, DFT calculations can map out the potential energy surface. researchgate.net This involves:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This involves algorithms that find a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical reaction, DFT could model the approach of a radical to the allyl group of this compound, calculating the energy changes as the new bond forms and the old bond breaks, and identifying the precise geometry of the highest-energy transition state.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Reagent) | Starting materials in their ground state. | 0.0 |

| Transition State (TS1) | Highest energy point for the initial step. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | +5.0 |

| Transition State (TS2) | Highest energy point for the second step. | +15.0 |

| Products | Final products in their ground state. | -10.0 |

DFT calculations provide deep insights into why reactions proceed with certain rates and selectivities. By analyzing the electronic properties and energy barriers calculated for different possible pathways, chemists can understand and predict reaction outcomes.

For this compound, key questions that DFT can address include:

Regioselectivity: Will a reagent add to the terminal or internal carbon of the allyl double bond? By calculating the activation energies for both pathways, the favored product can be predicted. The pathway with the lower energy barrier will be kinetically preferred.

Stereoselectivity: If chiral centers are formed, which stereoisomer is favored? DFT can be used to model the transition states leading to different stereoisomers, and the energy difference between these transition states can predict the diastereomeric or enantiomeric excess.

Influence of the Trityl Group: The bulky trityl group can exert significant steric hindrance. DFT calculations can quantify this steric effect by comparing the energy landscapes of reactions with and without the trityl group, or by comparing it to smaller ether protecting groups. This helps in understanding how the trityl group directs the incoming reagent to a specific face or position of the allyl moiety.

Studies on similar systems, such as the Ru(II)-catalyzed C-H allylation of indoles with allyl alcohols, have successfully used DFT to explain the observed regioselectivity by analyzing the nucleophilicity of different carbon atoms. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like this compound, with its rotatable bonds and bulky trityl group, MD simulations are crucial for:

Conformational Analysis: Identifying the most stable and populated conformations of the molecule in solution. The relative orientation of the allyl group and the trityl group can influence reactivity, and MD can reveal these preferred arrangements.

Solvent Effects: Explicitly modeling the interactions between this compound and solvent molecules. This can show how the solvent shell is structured around the reactive sites of the molecule and how it might influence the reaction mechanism.

Intermolecular Interactions: Simulating the interaction with other reagents. MD can model the pre-reaction complex, showing how the reactants orient themselves before the chemical reaction occurs, which can be a key factor in determining selectivity.

Quantum Chemistry Methods Applied to Hydrogen Abstraction Processes in Allyl Ether Systems

One of the most important reactions of allyl ethers is hydrogen abstraction from the carbon atom adjacent to the ether oxygen (the α-methylene group). This process creates a stabilized allylic radical and is often the initiating step in various polymerization and radical reactions. nih.gov Quantum chemistry methods, particularly DFT, are extensively used to study this process. researchgate.net

Theoretical studies on hydrogen abstraction in general allyl ether systems have revealed several key findings: researchgate.netfrontiersin.org

Enhanced Reactivity: Allyl ether systems show significantly higher reactivity in hydrogen abstraction reactions compared to other allyl monomers (like those with -CH2- or -S- linkers). researchgate.netfrontiersin.org

Lower Bond Dissociation Energy (BDE): Quantum calculations show that the C-H bond on the α-methylene group of an allyl ether has a lower BDE, making it easier to break.

Lower Activation Energy (Ea): The transition state for hydrogen abstraction from an allyl ether has a lower energy barrier compared to other allyl systems. frontiersin.org This translates to a faster reaction rate, a prediction consistent with experimental observations.

These findings are directly applicable to this compound. The ether oxygen atom activates the adjacent C-H bonds, making them susceptible to attack by radical species. Computational models can precisely quantify this effect and predict the rate constants for hydrogen abstraction by various radicals. researchgate.net

| Allyl System | Key Feature | Relative Activation Energy (Ea) | Relative Reactivity |

|---|---|---|---|

| Allyl Alkane (R-CH2-CH=CH2) | Standard allyl system | High | Base |

| Allyl Ether (R-O-CH2-CH=CH2) | Oxygen adjacent to allyl group | Low | High |

| Allyl Thioether (R-S-CH2-CH=CH2) | Sulfur adjacent to allyl group | Medium | Medium |

Comparative Analysis of Computational Predictions with Experimental Observations

The ultimate validation of a computational model comes from its ability to accurately reproduce and explain experimental results. For this compound and related systems, there is a strong synergy between theoretical predictions and laboratory observations.

Reaction Rates: Transition state theory, combined with activation energies calculated by DFT, can be used to predict reaction rate constants. These predicted rates can then be compared with rates measured experimentally through kinetic studies. For hydrogen abstraction in allyl ethers, the computationally predicted high reactivity aligns perfectly with the experimental observation that these monomers readily undergo radical-initiated reactions. researchgate.netfrontiersin.org

Product Ratios: The predicted relative energies of different transition states leading to various regio- or stereoisomers can be used to calculate expected product ratios. These can be compared with product distributions determined experimentally by techniques like NMR spectroscopy or gas chromatography.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts or vibrational frequencies (IR). Comparing these predicted spectra with experimental spectra helps to confirm the proposed structures of reactants, intermediates, and products. For example, the calculated vibrational frequency of the imaginary mode in a transition state can confirm that the structure indeed corresponds to the desired reaction coordinate. researchgate.net

Future Research Directions and Emerging Challenges in Allyl Trityl Ether Chemistry

Development of Novel and Highly Orthogonal Deprotection Strategies

A primary challenge in multi-step synthesis is the selective removal of one protecting group without affecting others, a concept known as orthogonality. thieme-connect.deorganic-chemistry.org While the allyl and trityl groups are notionally orthogonal—the former removed by transition metal catalysis and the latter by acid thieme-connect.deorganic-chemistry.org—the practical application in highly complex and sensitive substrates necessitates the development of even more refined and milder deprotection protocols.

Future research is focused on enhancing the orthogonality of allyl trityl ether deprotection. This involves moving beyond standard reagents to discover novel catalytic systems that operate under near-neutral or highly specific conditions. For the allyl moiety, while palladium catalysis is the gold standard researchgate.netnih.gov, research is exploring alternative metals or ligand modifications to increase substrate tolerance and prevent side reactions, such as the isomerization of the allyl double bond. organic-chemistry.org New methods, including oxidative cleavage or the use of samarium(II) iodide, offer potential alternatives for substrates intolerant to palladium. organic-chemistry.org

For the trityl group, the challenge lies in mitigating its inherent acid lability to prevent premature deprotection or cleavage of other acid-sensitive groups. academie-sciences.fr Research is geared towards developing "tunable" trityl groups whose acid sensitivity can be modulated by electronic modifications. Furthermore, non-acidic cleavage methods, such as reductive detritylation, are being explored to expand the compatibility of the trityl group with a broader range of functional groups. researchgate.net The ultimate goal is to create a toolbox of deprotection conditions for this compound that allows for its cleavage with surgical precision, leaving even the most delicate molecular architectures intact.

Exploration of Unprecedented Catalytic Systems for Controlled Transformations

The future of this compound chemistry extends beyond its role as a simple protecting group. The unique electronic and steric properties of its constituent parts offer opportunities for novel catalytic transformations. The trityl group, for instance, can readily form a stable trityl cation, which itself can act as a potent Lewis acid catalyst. mdpi.com Recent studies have shown that trityl cations can catalyze reactions like the Hosomi-Sakurai allylation, opening the door for using the protecting group as an active participant in a reaction cascade. mdpi.com

Similarly, the allyl group is not merely a passive placeholder but a reactive handle. The exploration of new transition metal catalytic systems, including those based on ruthenium for isomerization researchgate.netresearchgate.net or palladium for complex allylic substitutions acs.org, is a vibrant area of research. A significant challenge is the development of enantioselective transformations. Recent work on the catalytic enantioselective thieme-connect.deorganic-chemistry.org-Wittig rearrangement of allylic ethers demonstrated that an N-trityl substituent was essential for achieving high levels of stereocontrol. chemrxiv.org This highlights a promising future direction: designing catalytic systems where the bulky trityl group directs the stereochemical outcome of a reaction at the nearby allyl center. The synergy between a chiral catalyst and the inherent properties of the this compound could lead to powerful new methods for asymmetric synthesis.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The drive for efficiency, reproducibility, and safety in chemical synthesis has spurred the adoption of continuous flow chemistry and automated platforms. beilstein-journals.orgamidetech.com Integrating this compound chemistry into these systems is a key future direction that promises to accelerate the synthesis of complex molecules like peptides, oligonucleotides, and natural products. amidetech.comgoogle.com Flow chemistry offers superior control over reaction parameters, enhanced heat transfer, and the ability to safely handle reactive intermediates. beilstein-journals.orgcardiff.ac.uk

The challenge lies in adapting existing protection and deprotection protocols for this compound to a continuous process. For palladium-catalyzed deallylation, this involves developing robust heterogeneous catalysts or catalyst immobilization techniques to prevent leaching into the product stream. beilstein-journals.org For acid-catalyzed detritylation, immobilized acid catalysts or the use of reagent streams that are rapidly mixed and quenched in-line are being investigated. The successful automation of these steps would enable the creation of fully automated synthesis platforms capable of constructing complex molecules with minimal manual intervention, as is already being realized in automated peptide synthesis. amidetech.com The development of reliable, flow-compatible methods for manipulating the this compound group will be crucial for the next generation of automated chemical manufacturing.

Rational Design of Next-Generation Bifunctional Protecting Groups

Inspired by the dual nature of this compound, a forward-looking research area is the rational design of novel bifunctional protecting groups. These next-generation groups would incorporate multiple functionalities within a single molecular scaffold, offering more sophisticated control over synthetic sequences. nih.govresearchgate.net The concept moves beyond simple protection to include groups that can act as reporters, affinity tags, or triggers for subsequent reactions.

One can envision a protecting group based on the trityl framework that also contains a latent allyl group. The cleavage of the trityl moiety under acidic conditions could, for example, unmask the allyl group for a subsequent palladium-catalyzed cross-coupling reaction. Conversely, a protecting group could be designed where the modification of the allyl group (e.g., via oxidation or metathesis) alters the steric or electronic environment around the trityl ether, thereby "switching" its lability to acidic cleavage. Research into trityl derivatives with peripheral functionalities for applications in bioconjugation and materials science already provides a foundation for this approach. nih.govresearchgate.net The challenge is to apply these principles to create dynamic protecting groups that respond to specific chemical stimuli, enabling complex, multi-step transformations in a more streamlined and efficient manner.

Inspirations from Biosynthesis for Green and Efficient Synthetic Routes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing synthetic strategy. Biosynthesis provides the ultimate blueprint for efficient and selective chemistry, operating under mild, aqueous conditions with exquisite catalytic control. A significant future challenge is to draw inspiration from nature to develop greener synthetic routes involving this compound.